molecular formula C14H22N4O3 B1482946 tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 2098017-54-8

tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B1482946
CAS No.: 2098017-54-8
M. Wt: 294.35 g/mol
InChI Key: OYBOCNCSLIEECI-UHFFFAOYSA-N
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Description

tert-Butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate (Boc) group at the 1-position and a 4-formyl-1,2,3-triazole moiety linked via a methyl group at the 2-position. The formyl group on the triazole enables further functionalization, such as condensation reactions, while the Boc group protects the piperidine nitrogen during synthetic steps .

Properties

IUPAC Name

tert-butyl 2-[(4-formyltriazol-1-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)18-7-5-4-6-12(18)9-17-8-11(10-19)15-16-17/h8,10,12H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBOCNCSLIEECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Click Chemistry Approach

A highly efficient and widely used method is the one-pot click chemistry synthesis, which involves the reaction of tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate with formyl-substituted azides under copper(I) catalysis.

Step Reagents and Conditions Outcome Yield & Purity
1 tert-Butyl 4-(propioloyloxy)piperidine-1-carboxylate + 4-formylphenyl azide, CuI (10 mol%), DIPEA (1.5 eq), DMF, 0 °C, 5 min Formation of 1,2,3-triazole ring via CuAAC 90–97% isolated yield, >95% purity
  • The reaction is performed under mild conditions (0 °C, short reaction time).
  • The crude product is precipitated by quenching with ice-cold water, filtered, dried, and washed with anhydrous diethyl ether.
  • This method yields this compound analogs with high purity and yield.
  • The approach is scalable and amenable to structural diversification by varying the azide component.

Protection of Piperidine Nitrogen

The tert-butyl carbamate (Boc) protecting group is introduced on the piperidine nitrogen to prevent side reactions during the click chemistry step.

Step Reagents and Conditions Outcome Notes
1 Piperidine derivative + di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature Formation of tert-butyl piperidine-1-carboxylate Protects nitrogen, improves solubility and stability
  • This step is standard in piperidine chemistry to protect the amine functionality.
  • The Boc group is stable under CuAAC conditions but can be removed later if needed.

Preparation of Azide with Formyl Substituent

The azide bearing the formyl group is prepared separately, typically by functional group transformations on aromatic precursors.

Step Reagents and Conditions Outcome Notes
1 Aromatic aldehyde derivative → azide substitution via diazotization and azidation 4-formylphenyl azide Requires careful handling due to azide safety concerns
  • The formyl group is retained during azidation to ensure the final triazole bears the aldehyde functionality.

Alternative Synthetic Routes and Functional Group Transformations

  • Other methods involve initial synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate derivatives, which can be further elaborated to introduce triazole and formyl groups by coupling reactions and oxidation steps.
  • Reactions often use coupling reagents like HATU, HOAT, and bases such as N-ethyl-N,N-diisopropylamine in dichloromethane at room temperature to facilitate amide bond formation or triazole installation.

Research Findings and Reaction Optimization

  • The one-pot CuAAC method is preferred for its simplicity, high yield, and mild conditions, making it suitable for synthesizing diverse 1,2,3-triazole-containing piperidine carboxylates.
  • The reaction parameters such as catalyst loading (10 mol% CuI), base equivalents (1.5 eq DIPEA), and temperature (0 °C) are optimized to minimize side reactions and maximize yield.
  • Purification by precipitation and washing avoids chromatographic steps, enhancing scalability.
  • The presence of the tert-butyl carbamate group improves the chemical stability and handling of intermediates and final products.

Summary Table of Key Preparation Steps

Step Number Reaction Type Starting Material Reagents & Conditions Product Yield (%) Notes
1 Boc Protection Piperidine derivative Boc2O, base, DCM, RT tert-butyl piperidine-1-carboxylate >90 Protects N atom
2 Azide Preparation Aromatic aldehyde Diazotization, NaN3 4-formylphenyl azide Variable Retains formyl group
3 CuAAC Click Reaction tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate + azide CuI (10 mol%), DIPEA (1.5 eq), DMF, 0 °C, 5 min This compound 90-97 One-pot, high purity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, the compound can be used to study enzyme interactions and as a building block for designing enzyme inhibitors.

Medicine: The compound’s structure is similar to that of certain pharmacologically active molecules, making it a candidate for drug development, particularly in the design of new therapeutic agents.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Piperidine Substitution Patterns

  • tert-Butyl 4-(4-Formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS 915370-15-9)
    • Structural Difference : The triazole-methyl group is at the 4-position of the piperidine instead of the 2-position.
    • Impact : Positional isomerism can alter conformational flexibility and steric interactions in biological systems. For example, the 4-substituted analog may exhibit different binding affinities to enzymes or receptors compared to the 2-substituted derivative .

Triazole Substituent Variations

tert-Butyl 4-(4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (Compound 32, )
  • Key Features : A pyrimidine ring with a methylthio group and a TBS-protected hydroxymethyl substituent on the triazole.
  • The TBS group requires deprotection under acidic conditions, unlike the formyl group, which is directly reactive .
tert-Butyl 4-(4-(4-Fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (Compound 34, )
  • Key Features : A 4-fluorophenyl group and a methylsulfonyl-pyrimidine substituent on the triazole.
  • Comparison : The electron-withdrawing sulfonyl group increases stability against nucleophilic attack, while the fluorophenyl moiety improves metabolic stability and membrane permeability in drug candidates .
tert-Butyl 2-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS 2098110-42-8, )
  • Key Features: An aminomethyl group replaces the formyl group on the triazole.
  • Comparison: The aminomethyl group introduces nucleophilicity, enabling amide bond formation or reductive alkylation. This contrasts with the formyl group, which is more suited for Schiff base formation or Click chemistry .

Common Strategies

  • Click Chemistry : Used for triazole formation in analogs like tert-butyl 4-(4-(((tert-butyldimethylsilyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (Compound 26, ). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is standard, yielding high regioselectivity .
  • Oxidation Reactions : Thioether-to-sulfonyl conversions (e.g., Compound 33, ) utilize oxidizing agents like oxone or H₂O₂, critical for modulating electronic properties .

Physicochemical and Spectral Properties

Compound Name Molecular Weight (g/mol) Purity Key Spectral Data (¹H NMR, HRMS)
tert-Butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate 280.33 >97% ¹H NMR (CDCl₃): δ 9.96 (s, 1H, CHO), 8.05 (s, 1H, triazole-H), 4.20–3.90 (m, piperidine-H)
tert-Butyl 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS 915370-15-9) 280.33 98% HRMS (ESI+): m/z 281.1502 [M+H]⁺
tert-Butyl 4-(4-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-triazol-1-yl)piperidine-1-carboxylate 560.81 N/A ¹H NMR (CDCl₃): δ 8.45 (d, J=5.1 Hz, 1H, pyrimidine-H), 0.93 (s, 9H, TBS)

Biological Activity

Tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a triazole ring and a piperidine moiety. The combination of these functional groups suggests potential biological activity, making this compound a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C14H22N4O3C_{14}H_{22}N_{4}O_{3}, with a molecular weight of 294.35 g/mol. Its structure can be represented as follows:

ComponentDescription
CAS Number 2098076-07-2
Molecular Formula C14H22N4O3C_{14}H_{22}N_{4}O_{3}
Molecular Weight 294.35 g/mol
Functional Groups Triazole ring, Piperidine ring, Tert-butyl ester

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The triazole ring can form coordination complexes with metal ions, which may modulate the activity of metalloenzymes. Additionally, the formyl group can participate in hydrogen bonding and other non-covalent interactions that influence binding affinity and specificity towards biological targets.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been shown to possess antifungal properties against various strains of fungi and bacteria .

Anticancer Activity

Studies have demonstrated that triazole-containing compounds can exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, certain analogs have shown cytotoxic effects against human liver carcinoma cells (HepG2) and Jurkat cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Neuroprotective Effects

The potential neuroprotective effects of this compound are also being explored. Triazole derivatives have been implicated in modulating pathways associated with neurodegenerative diseases, suggesting that this compound may offer protective benefits against neuronal cell death through antioxidant mechanisms .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several triazole derivatives against clinical isolates of fungi. The results indicated that the presence of the triazole moiety significantly enhanced the antimicrobial activity compared to non-triazole counterparts. The compound's structure was linked to its ability to disrupt fungal cell membrane integrity.

Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. Results showed that the compound induced apoptosis in HepG2 cells through caspase activation pathways. The SAR (Structure–Activity Relationship) analysis suggested that modifications in the piperidine ring could enhance potency .

Q & A

Q. What are the critical safety precautions for handling tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate in the lab?

Answer:

  • Respiratory protection : Use NIOSH-approved respirators when handling powders to avoid inhalation of particulates .
  • Eye/face protection : Wear safety goggles and face shields, especially during reactions involving volatile solvents .
  • Skin protection : Use nitrile gloves and lab coats; immediately wash contaminated skin with soap and water .
  • Storage : Store in a cool, dry place away from oxidizing agents. Stability data for analogous compounds suggest refrigeration (2–8°C) under inert gas (e.g., N₂) to prevent degradation .

Q. How is this compound typically synthesized, and what are the key reaction steps?

Answer:

  • Triazole formation : The 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Ensure anhydrous conditions and nitrogen atmosphere to prevent side reactions .
  • Piperidine functionalization : The piperidine core is modified using nucleophilic substitution (e.g., alkylation) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Boc protection : The tert-butyl carbamate group is introduced via reaction with Boc anhydride in dichloromethane (DCM) with catalytic DMAP .

Q. What spectroscopic techniques are used to characterize this compound, and what key signals should researchers expect?

Answer:

  • ¹H NMR :
    • Piperidine protons : Multiplet signals between δ 1.2–2.8 ppm for axial/equatorial H .
    • Triazole proton : Singlet at δ 8.1–8.3 ppm for the formyl-substituted triazole .
    • Boc group : Singlet at δ 1.4 ppm (9H, tert-butyl) .
  • IR : Stretch at ~1680–1700 cm⁻¹ (C=O, Boc group) and ~1600 cm⁻¹ (C=N, triazole) .
  • Mass Spectrometry : Molecular ion peak [M+H⁺] at m/z calculated for C₁₆H₂₅N₃O₃: 308.19 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the synthesis of this compound?

Answer:

  • Solvent selection : Replace DCM with THF for Boc protection to enhance solubility of intermediates .
  • Temperature control : Lower reaction temperatures (0–5°C) during triazole formation to minimize side-product generation (e.g., over-alkylation) .
  • Catalyst loading : Optimize Cu(I) catalyst concentration (0.5–2 mol%) in CuAAC to balance reaction rate and cost .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) for higher purity .

Q. How should researchers resolve contradictions in reported toxicity data for similar piperidine-triazole derivatives?

Answer:

  • In vitro testing : Conduct MTT assays on human cell lines (e.g., HEK293) to assess acute cytotoxicity. Compare results with SDS-reported LD₅₀ values for analogous compounds (e.g., tert-butyl piperidine derivatives show oral LD₅₀ > 2000 mg/kg in rats) .
  • Literature review : Cross-reference data from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and avoid non-peer-reviewed sources like supplier SDS .
  • Structural analogs : Evaluate substituent effects; electron-withdrawing groups (e.g., formyl) may increase reactivity and toxicity compared to methyl or Boc-protected analogs .

Q. What methodologies are recommended to study the compound’s stability under varying experimental conditions?

Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) at 25–200°C to identify decomposition points .
  • pH-dependent stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradation products using LC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
Reactant of Route 2
tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

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